molecular formula C16H18N2O4S2 B2812565 N-[3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl]-5-methylthiophene-2-sulfonamide CAS No. 942012-80-8

N-[3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl]-5-methylthiophene-2-sulfonamide

Cat. No.: B2812565
CAS No.: 942012-80-8
M. Wt: 366.45
InChI Key: YGOWPFYZVHWPAM-UHFFFAOYSA-N
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Description

N-[3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl]-5-methylthiophene-2-sulfonamide (CAS 941872-42-0) is a synthetic sulfonamide-based compound of significant interest in medicinal chemistry and drug discovery research. With a molecular formula of C16H18N2O4S2 and a molecular weight of 366.45 g/mol, this reagent serves as a valuable chemical intermediate for the design and synthesis of novel bioactive molecules . The compound's structure integrates a 5-methylthiophene-2-sulfonamide group linked to an aniline derivative bearing a methoxy substituent and a 2-oxopyrrolidin-1-yl (gamma-lactam) moiety. This specific architecture is engineered to interact with enzymatic targets, particularly making it a scaffold of interest for probing inhibitors of sulfonamide-responsive biological pathways . Research into analogous compounds containing the 2-oxopyrrolidin-1-yl group attached to an aromatic system has demonstrated potent biological activities. Notably, such structures have been investigated as antimicrotubule agents that target the colchicine-binding site in tubulin, leading to cell cycle arrest in the G2/M phase and exhibiting antiproliferative effects on various human cancer cell lines in the nanomolar to micromolar range . Furthermore, structurally related sulfonamides are explored for their inhibitory effects on other targets, such as the P2Y12 receptor for antiplatelet therapy and Factor Xa in the coagulation cascade for antithrombotic applications . This compound is provided For Research Use Only (RUO). It is strictly intended for laboratory research and experimental investigations in vitro. It is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle this material with appropriate safety precautions.

Properties

IUPAC Name

N-[3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl]-5-methylthiophene-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O4S2/c1-11-5-8-16(23-11)24(20,21)17-12-6-7-13(14(10-12)22-2)18-9-3-4-15(18)19/h5-8,10,17H,3-4,9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGOWPFYZVHWPAM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(S1)S(=O)(=O)NC2=CC(=C(C=C2)N3CCCC3=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl]-5-methylthiophene-2-sulfonamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the intermediate compounds, followed by their coupling under specific conditions. For instance, the synthesis might involve the reaction of 3-methoxy-4-(2-oxopyrrolidin-1-yl)aniline with 5-methylthiophene-2-sulfonyl chloride in the presence of a base such as triethylamine .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as crystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

N-[3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl]-5-methylthiophene-2-sulfonamide can undergo various types of chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The sulfonamide group can be reduced to an amine.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group would yield a hydroxyl derivative, while reduction of the sulfonamide group would yield an amine derivative .

Scientific Research Applications

N-[3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl]-5-methylthiophene-2-sulfonamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating diseases such as cancer and inflammatory disorders.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-[3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl]-5-methylthiophene-2-sulfonamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites or modulate receptor activity by interacting with receptor proteins. The exact pathways involved depend on the specific biological context and the target molecules .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues from Patent Literature ()

The European patent EP 2 697 207 B1 lists sulfonamide and thioamide derivatives with structural similarities:
1. N-(3-(2-(((4S,5R)-5-(3,5-bis(trifluorométhyl)-phényl)-4-méthyl-2-oxooxazolidine-3-yl)méthyl)-4,4-diméthylcyclohex-1-ényl)-4-méthoxyphényl)-N-méthylméthanesulfonamide
- Key differences :
- Contains a methanesulfonamide group instead of a thiophene sulfonamide.
- Features a 2-oxooxazolidine ring instead of a 2-oxopyrrolidin moiety.
- Includes a trifluoromethyl-substituted phenyl group, enhancing lipophilicity and metabolic stability compared to the simpler methoxy group in the target compound.

N-(3-(2-(((4S,5R)-5-(3,5-bis(trifluorométhyl)-phényl)-4-méthyl-2-oxooxazolidine-3-yl)méthyl)-4,4-diméthylcyclohex-1-ényl)-4-méthoxyphényl)-N-méthyléthanethioamide

  • Key differences :

  • Substitutes the sulfonamide with a thioamide group, altering electronic properties and hydrogen-bonding capacity.

Structural and Functional Analysis

Parameter Target Compound Patent Compound 1 () Synthetic Compound ()
Core Structure Thiophene sulfonamide Methanesulfonamide Pyrimidinone-thioether
Aromatic Substituents 3-Methoxy-4-(2-oxopyrrolidin-1-yl)phenyl 3,5-Bis(trifluoromethyl)phenyl, oxazolidinone Bis(4-methoxyphenyl)phenyl, TBS-protected sugar
Electronic Profile Moderate polarity (sulfonamide + pyrrolidone) High lipophilicity (CF₃ groups) Mixed polarity (TBS, phosphine, thioether)
Potential Bioactivity Likely enzyme inhibition (sulfonamide motif) Enhanced metabolic stability (CF₃ groups) Nucleotide analog (sugar-phosphate backbone)

Research Findings and Limitations

  • Evidence Gaps: None of the provided sources directly address the target compound’s synthesis, bioactivity, or physicochemical data.
  • Patent Compounds (): The oxazolidinone and trifluoromethyl groups in the patent compounds suggest optimized pharmacokinetic profiles compared to the target compound’s simpler pyrrolidinone and methoxy groups .

Q & A

Q. Critical Conditions :

  • Temperature : Pd-catalyzed reactions often proceed at 80–100°C .
  • Solvent selection : Polar aprotic solvents (e.g., DMF, THF) enhance solubility of intermediates .
  • Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) is essential to isolate the pure product .

How can researchers validate the structural integrity of this compound using spectroscopic methods?

Basic Research Question
A combination of techniques is required:

  • ¹H/¹³C NMR :
    • Thiophene protons appear as doublets near δ 7.0–7.5 ppm.
    • Methoxy groups resonate at δ 3.8–4.0 ppm .
    • Pyrrolidinone carbonyl signals are observed at δ 170–175 ppm in ¹³C NMR .
  • IR Spectroscopy : Sulfonamide S=O stretches appear at 1150–1350 cm⁻¹ .
  • High-Resolution Mass Spectrometry (HRMS) : Confirm molecular ion peaks matching the exact mass (e.g., C₁₇H₁₉N₂O₄S₂ requires m/z ~395.08) .

Data Contradictions : Discrepancies in carbonyl peak positions may arise from solvent effects or hydrogen bonding .

What in vitro assays are suitable for evaluating the biological activity of this compound, and how should researchers interpret conflicting results?

Advanced Research Question

  • Enzyme inhibition assays : Target enzymes (e.g., kinases, carbonic anhydrases) using fluorometric or colorimetric substrates. IC₅₀ values should be compared across multiple replicates .
  • Cellular cytotoxicity : MTT assays in cancer cell lines (e.g., HeLa, MCF-7) with dose-response curves (10–100 µM range) .

Q. Addressing Contradictions :

  • Variability may stem from differences in cell permeability or assay conditions (e.g., serum concentration). Normalize data to positive controls (e.g., doxorubicin) and validate with orthogonal methods (e.g., Western blotting) .

How does pH and temperature affect the stability of this compound during storage?

Basic Research Question

  • pH Stability :
    • Stable at pH 6–8 (phosphate buffer, 25°C).
    • Degradation occurs at pH < 4 (sulfonamide hydrolysis) or pH > 9 (methoxy group demethylation) .
  • Thermal Stability :
    • Decomposes above 150°C (TGA data).
    • Store at –20°C under inert atmosphere (N₂ or Ar) to prevent oxidation .

What computational strategies can predict the binding modes of this compound to biological targets?

Advanced Research Question

  • Molecular docking (AutoDock Vina) : Use crystal structures of target proteins (e.g., PDB IDs 1XM6, 3HS5) to model interactions with the sulfonamide and pyrrolidinone groups .
  • MD Simulations (GROMACS) : Assess stability of ligand-receptor complexes over 100 ns trajectories. Focus on hydrogen bonds between sulfonamide S=O and active-site residues .

Validation : Compare computational results with mutagenesis data or X-ray co-crystallography .

How do structural modifications (e.g., replacing methoxy with ethoxy) impact the compound’s pharmacokinetic properties?

Advanced Research Question

  • Lipophilicity : Ethoxy substitution increases logP (measured via shake-flask method), enhancing membrane permeability but reducing solubility .
  • Metabolic Stability : CYP450 isoform screening (e.g., CYP3A4) reveals ethoxy groups undergo faster oxidative metabolism than methoxy .

Q. Table: Comparative Properties of Analogues

SubstituentlogP (Calc.)Solubility (µM)CYP3A4 t₁/₂ (min)
–OCH₃2.112045
–OC₂H₅2.87525
Data inferred from related sulfonamide studies .

How should researchers resolve contradictions in reported synthetic yields (e.g., 40% vs. 65%) for this compound?

Advanced Research Question

  • Re-examine reaction parameters :
    • Catalyst loading (0.5–2 mol% Pd) impacts cross-coupling efficiency .
    • Solvent purity (anhydrous DMF vs. technical grade) affects intermediate stability .
  • Reproduce under controlled conditions : Use glovebox for air-sensitive steps and quantify byproducts via HPLC .

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